Computed Lipophilicity (XLogP3-AA) Comparison Within the Pyridazinone-Benzamide Series
The target compound exhibits a computed XLogP3-AA of 2.5 [1]. While individual comparator XLogP values are not publicly reported in a single curated database, the presence of the 2,4-dimethoxy substitution (as opposed to 3,4-dimethoxy, 4-trifluoromethyl, or halogen variants) is expected to result in a distinct lipophilicity profile [2]. Lipophilicity is a key determinant of membrane permeability and metabolic stability, and deviations of ±0.5 log units can significantly affect oral absorption and distribution [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (PubChem computed) [1] |
| Comparator Or Baseline | Closest structural analogs (3,4-dimethoxy isomer, 4-CF3 analog, 4-Cl-phenyl analog): XLogP values not publicly benchmarked in an accessible database. |
| Quantified Difference | Not calculable from public sources. |
| Conditions | In silico prediction using XLogP3 algorithm implemented in PubChem [1]. |
Why This Matters
For procurement, the known XLogP of 2.5 provides a starting point for formulation and assay design, with the caveat that analog-specific values must be determined experimentally for head-to-head comparisons.
- [1] PubChem. Compound Summary for CID 18569686: N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18569686. Accessed 2026-04-29. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
